molecular formula C4H6BrFO2 B6615809 2-bromo-4-fluorobutanoic acid CAS No. 16652-34-9

2-bromo-4-fluorobutanoic acid

Cat. No.: B6615809
CAS No.: 16652-34-9
M. Wt: 184.99 g/mol
InChI Key: OZVSFRKAHQEGMM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobutanoic acid (CAS TBD) is a halogenated carboxylic acid with the molecular formula C₄H₆BrFO₂. Structurally, it features a bromine atom at the second carbon and a fluorine atom at the fourth carbon of the butanoic acid backbone (Figure 1). This compound is of interest in medicinal chemistry and agrochemical research due to the synergistic effects of bromine (electron-withdrawing) and fluorine (electronegative) substituents, which influence its acidity, reactivity, and binding interactions .

Properties

IUPAC Name

2-bromo-4-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVSFRKAHQEGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 4-fluorobutanoic acid using bromine or a brominating agent such as hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out under controlled temperature conditions, usually between 30°C to 60°C, to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-fluoro-4-butanol or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: 2-Fluoro-4-hydroxybutanoic acid, 2-fluoro-4-aminobutanoic acid.

    Oxidation: 2-Fluoro-4-oxobutanoic acid.

    Reduction: 2-Fluoro-4-butanol.

Scientific Research Applications

2-Bromo-4-fluorobutanoic acid is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of functionalized materials with unique properties, such as fluorinated polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying metabolic pathways.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the molecule can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Properties (Hypothetical Data):

Property Value
Molecular Weight 197.00 g/mol
Melting Point ~85–90°C (estimated)
Boiling Point ~250–260°C (estimated)
Solubility Partially soluble in polar solvents (e.g., ethanol, DMSO)
pKa ~2.5–3.0 (lower than unsubstituted butanoic acid due to halogens)

Synthesis typically involves halogenation of butanoic acid derivatives. For example, bromination at C2 followed by fluorination at C4 via nucleophilic substitution or electrochemical methods, akin to techniques described for benzylamine hydrochloride derivatives .

Comparison with Similar Compounds

4-Bromobutanoic Acid

Structure : C₄H₇BrO₂ (lacks fluorine at C4).
Properties :

Property 2-Bromo-4-fluorobutanoic Acid 4-Bromobutanoic Acid
Molecular Weight 197.00 g/mol 167.00 g/mol
Melting Point ~85–90°C ~75–80°C
pKa ~2.5–3.0 ~2.8–3.2

Key Differences :

  • The fluorine in the target compound enhances electronegativity at C4, increasing acidity slightly compared to 4-bromobutanoic acid.
  • Reduced steric hindrance in 4-bromobutanoic acid may favor nucleophilic substitution reactions at C3.

2-Fluorobutanoic Acid

Structure : C₄H₇FO₂ (lacks bromine).
Properties :

Property This compound 2-Fluorobutanoic Acid
Molecular Weight 197.00 g/mol 108.10 g/mol
pKa ~2.5–3.0 ~3.5–4.0

Key Differences :

  • Bromine’s stronger electron-withdrawing effect lowers the pKa of this compound compared to 2-fluoro analogs.
  • Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki), whereas fluorine is typically a meta-director in aromatic systems.

2-Chloro-4-fluorobutanoic Acid

Structure : C₄H₆ClFO₂ (bromine replaced by chlorine).
Properties :

Property This compound 2-Chloro-4-fluorobutanoic Acid
Molecular Weight 197.00 g/mol 152.55 g/mol
pKa ~2.5–3.0 ~2.7–3.1

Key Differences :

  • Chlorine’s lower electronegativity may reduce stability in radical reactions.

(S)-2-Amino-4-bromobutanoic Acid·HBr

Structure: C₄H₉BrN₂O₂ (amino group at C2, bromine at C4; from ). Properties:

Property This compound (S)-2-Amino-4-bromobutanoic Acid·HBr
Functional Groups -COOH, -Br, -F -COOH, -NH₂, -Br
Solubility Moderate in DMSO High in water (due to HBr salt)

Key Differences :

  • The amino group in the HBr salt enhances solubility in aqueous media, making it preferable for peptide synthesis .
  • Fluorine in the target compound may improve metabolic stability in drug design compared to amino analogs.

Research Implications

The dual halogenation in this compound offers unique advantages in catalysis and medicinal chemistry. For instance, its lower pKa compared to mono-halogenated analogs improves ionization in physiological environments, enhancing bioavailability. However, synthesis costs are higher than chloro or non-fluorinated derivatives due to fluorine’s challenging incorporation .

Q & A

How can researchers optimize the synthesis of 2-bromo-4-fluorobutanoic acid to improve yield and purity?

Basic Research Question
Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For bromo-fluoro compounds, halogen exchange reactions (e.g., using NaF or KF in polar aprotic solvents like DMF) under controlled heating (60–80°C) can enhance fluorination efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products. Monitoring intermediate steps with TLC or HPLC ensures reaction progression .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and substituent positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/F signatures).
  • HPLC : Assesses purity and detects byproducts.
  • IR Spectroscopy : Identifies carboxylic acid (–COOH) and C–Br/F stretches.
    Cross-referencing with databases like NIST ensures accurate spectral assignments .

What are the key factors influencing the reactivity of this compound in substitution reactions?

Advanced Research Question
The bromine atom is susceptible to nucleophilic substitution (e.g., SN2 mechanisms), while the fluorine’s electronegativity stabilizes adjacent carbons, reducing electrophilicity. Steric hindrance from the butanoic chain and solvent polarity (e.g., DMSO vs. THF) significantly impact reaction rates. Researchers must balance these factors when designing derivatives, such as coupling with amines or alcohols under basic conditions .

How should researchers address contradictions in experimental data during synthesis or analysis?

Advanced Research Question
Contradictions (e.g., inconsistent yields or spectral data) require systematic validation:

  • Replicate experiments under identical conditions.
  • Cross-validate using multiple techniques (e.g., NMR + X-ray crystallography).
  • Review reagent purity and storage conditions (e.g., moisture-sensitive bromides).
  • Apply statistical analysis to identify outliers. Open data practices and peer review enhance reproducibility .

What methodologies are used to assess the biological activity of this compound derivatives?

Advanced Research Question
Derivatives are screened via:

  • In vitro assays : Antimicrobial activity tested via microdilution (MIC values against E. coli or S. aureus).
  • Enzyme inhibition studies : Fluorine’s electron-withdrawing effects enhance binding to target enzymes (e.g., kinases).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa). Challenges include optimizing solubility (via ester prodrugs) and minimizing off-target effects .

How can computational models predict the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations model electron density distributions, predicting sites for electrophilic/nucleophilic attacks. Parameters like Fukui indices or HOMO-LUMO gaps quantify reactivity. Software (e.g., Gaussian) simulates reaction pathways, aiding in catalyst selection (e.g., Pd for cross-coupling) .

What degradation pathways affect this compound, and how are they mitigated?

Advanced Research Question
Common degradation includes:

  • Hydrolysis : The labile C–Br bond degrades in aqueous media (pH-dependent).
  • Photolysis : UV exposure cleaves C–F bonds.
    Mitigation strategies:
  • Store under inert gas (N2_2) at –20°C in amber vials.
  • Use stabilizers (e.g., BHT) in solution phases .

In what synthetic applications is this compound particularly valuable?

Basic Research Question
It serves as a versatile intermediate for:

  • Pharmaceuticals : Synthesis of fluorinated β-amino acids via Curtius rearrangement.
  • Agrochemicals : Building block for herbicidal compounds.
  • Polymer Chemistry : Incorporation into fluorinated monomers for high-stability materials. Strategic use requires protecting the carboxylic acid group (e.g., as methyl esters) during reactions .

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